N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that features a benzimidazole ring fused with an ethyl group and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The cyclohexanecarboxamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
N-(1H-1,3-benzodiazol-2-yl)benzene-1,2-diamine: Contains a benzimidazole ring but with different substituents.
Uniqueness
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which can impart different physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H21N3O/c1-11(17-16(20)12-7-3-2-4-8-12)15-18-13-9-5-6-10-14(13)19-15/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
VEFHJWNWXCOIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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